
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO3 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-6-hydroxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxohexa-2,4-dienoate.
Reduction: Formation of methyl 5-chloro-6-hydroxyhexanoate.
Substitution: Formation of methyl 5-azido-6-hydroxyhexa-2,4-dienoate or methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electron transfer processes, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-6-hydroxyhexanoate: Similar structure but lacks the conjugated diene system.
Methyl 5-azido-6-hydroxyhexa-2,4-dienoate: Contains an azido group instead of a chlorine atom.
Methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is unique due to its combination of a chlorine atom, hydroxyl group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
106775-56-8 |
|---|---|
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO3/c1-11-7(10)4-2-3-6(8)5-9/h2-4,9H,5H2,1H3 |
Clave InChI |
GYUDURYDMNKLTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=C(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


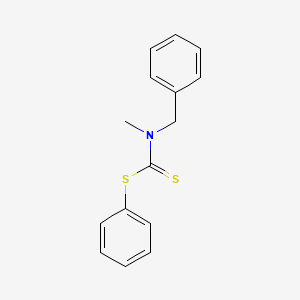
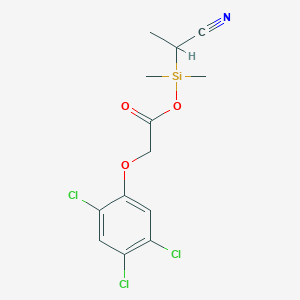
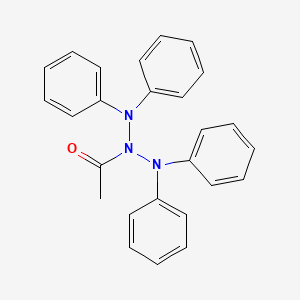
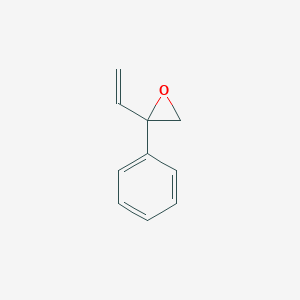
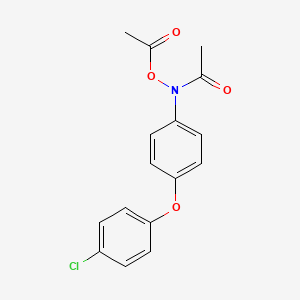
![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
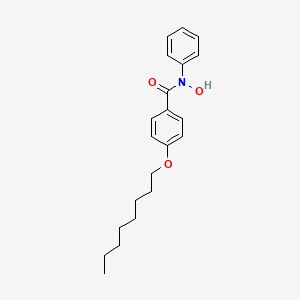



![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


